molecular formula C17H13Cl2N3OS B12136479 S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate

S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate

Cat. No.: B12136479
M. Wt: 378.3 g/mol
InChI Key: XBXDWBYTSUTXPT-UHFFFAOYSA-N
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Description

S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate typically involves the reaction of 4,6-dimethylquinazoline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its anti-cancer and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is unique due to its specific combination of the quinazoline and carbamothioate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H13Cl2N3OS

Molecular Weight

378.3 g/mol

IUPAC Name

S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate

InChI

InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23)

InChI Key

XBXDWBYTSUTXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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